4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-
Description
2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
CAS No. |
194466-52-9 |
|---|---|
Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-7-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-10-5-6-14-17-13(8-15(19)18(14)9-10)11-3-2-4-12(16)7-11/h2-9H,1H3 |
InChI Key |
FOLAQMAXHUURHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)C3=CC(=CC=C3)F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-fluoroaniline with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness
2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The methyl group at the 7-position also contributes to its distinct chemical properties and reactivity.
Biological Activity
4H-Pyrido[1,2-a]pyrimidin-4-one, specifically the compound 2-(3-fluorophenyl)-7-methyl-, is part of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- can be represented as follows:
- Molecular Formula :
- Molecular Weight : 204.2 g/mol
- CAS Number : [23443-10-9]
This compound features a pyrido-pyrimidinone core which is known for its ability to engage in various biological interactions.
Antioxidant Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant antioxidant activity. A study highlighted that these compounds can act as selective aldose reductase inhibitors, which are beneficial in managing diabetes-related complications by reducing oxidative stress in cells .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrido[1,2-a]pyrimidin-4-one derivatives. For instance, a recent investigation reported that specific substitutions on the pyrido-pyrimidinone scaffold enhanced cytotoxicity against various cancer cell lines. The presence of fluorine and methyl groups was found to increase the compound's effectiveness against breast and colon cancer cells .
Antimicrobial Effects
The antimicrobial properties of this compound were also assessed. It was noted that certain derivatives displayed activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Enzyme Inhibition
Pyrido[1,2-a]pyrimidin-4-one derivatives have been shown to inhibit various enzymes, including those involved in metabolic pathways. For example, they have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in many organisms . This inhibition could potentially lead to therapeutic applications in cancer treatment.
Synthesis and Biological Evaluation
A systematic study focused on synthesizing 2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one through a CuI-catalyzed reaction. The yield was reported at approximately 85%, with a broad substrate scope indicating the versatility of this synthetic route . Subsequent biological evaluations showed promising results in both antioxidant and anticancer assays.
Comparative Activity Table
The following table summarizes the biological activities observed for different derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one:
| Compound Name | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 2-(3-Fluorophenyl)-7-methyl | Moderate | High | Moderate |
| 2-(4-Fluorophenyl)-7-methyl | High | Moderate | Low |
| 2-(3-Chlorophenyl)-7-methyl | Low | High | High |
Q & A
Q. Table 1: Representative Yields for C-3 Functionalization
| Substituent Position | Yield (%) | Conditions | Reference |
|---|---|---|---|
| C-3 (SPh) | 95 | I₂, DMSO, 80°C | |
| C-3 (SePh) | 81–93 | Electrochemical |
Basic Question: What analytical techniques are critical for characterizing 2-(3-fluorophenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
Methodological Answer:
- NMR Spectroscopy : Use , , and NMR to confirm regiochemistry. For example, the C-3 selenylated derivative shows distinct shifts at δ 9.07 (d, J = 7.1 Hz) for the pyridyl proton .
- HRMS : Validate molecular weight (e.g., C₁₅H₁₂F₃N₄O requires m/z 356.73) .
- X-ray Crystallography : Resolve structural ambiguities, such as fluorophenyl ring orientation .
Basic Question: How can researchers explore the biological activity of this compound?
Methodological Answer:
- Target Identification : Prioritize assays for CXCR3 antagonism , 5-HT6 receptor inhibition , or acetylcholinesterase inhibition , as the core scaffold is bioactive .
- SAR Studies : Modify substituents at C-2 (e.g., 3-fluorophenyl) and C-7 (methyl) to assess activity changes. For example, 7-methyl groups enhance metabolic stability .
- In Vitro Screening : Use enzyme inhibition assays (e.g., HLE inhibition) with IC₅₀ determination .
Advanced Question: What mechanistic evidence supports a radical pathway in C-3 functionalization?
Methodological Answer:
- Radical Trapping : Reactions inhibited by TEMPO or BHT confirm radical intermediates .
- Isotopic Labeling : Use -labeled substrates to track radical recombination at C-3 .
- Electrochemical Studies : Anodic oxidation of iodide (I⁻) generates I₂, which initiates selenyl radical formation .
Q. Key Mechanistic Steps :
Iodine activates thiols/diselenides to generate thiyl/selenyl radicals.
Radical addition at C-3 forms a σ-complex.
Oxidation by persulfate yields the final product .
Advanced Question: How do electrochemical methods compare to traditional synthesis for selenylation?
Methodological Answer:
- Electrochemical Advantages :
- Mild Conditions : Operates at room temperature with KI as an electrolyte .
- Scalability : Achieves 81% yield for 5 mmol-scale reactions .
- Traditional Limitations : Requires stoichiometric oxidants (e.g., K₂S₂O₈) and higher temperatures (80°C) .
- Functional Group Compatibility : Both methods tolerate electron-withdrawing groups (–CF₃, –F), but electrochemical routes avoid metal contamination .
Advanced Question: How can late-stage functionalization resolve synthetic bottlenecks for derivatives?
Methodological Answer:
- Halogenated Precursors : Use C-6 brominated intermediates (e.g., 6-Br-4H-pyrido[1,2-a]pyrimidin-4-one) for Suzuki-Miyaura cross-coupling .
- Protecting Groups : Temporarily block reactive sites (e.g., C-3) during fluorophenyl introduction .
- Microwave-Assisted Coupling : Accelerate arylation at C-3 with microwave heating (150°C, 20 min) .
Advanced Question: How to address contradictory yield data in C-3 selenylation?
Methodological Answer:
- Root Cause Analysis :
- Substrate Electronics : Electron-deficient diselenides (e.g., –CF₃) yield >90%, while naphthyl derivatives drop to 67% .
- Oxygen Sensitivity : Inert atmospheres (N₂) improve reproducibility by minimizing radical quenching .
- Mitigation Strategies :
- Standardize solvent purity (e.g., anhydrous DMSO).
- Optimize equivalents of persulfate (1.5–2.0 equiv.) .
Advanced Question: What strategies enhance structure-activity relationship (SAR) studies for drug development?
Methodological Answer:
- Core Modifications :
- Computational Modeling : Use DFT calculations to predict binding affinities for CXCR3 or 5-HT6 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
